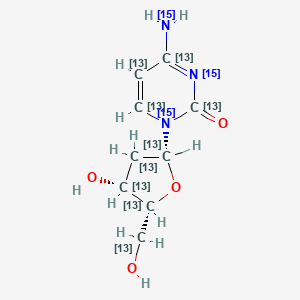

2'-Deoxycytidine-13C9,15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

239.13 g/mol |

IUPAC Name |

4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

CKTSBUTUHBMZGZ-QVZWTWABSA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxycytidine-¹³C₉,¹⁵N₃: Chemical Properties and Synthesis

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, a critical isotopically labeled nucleoside for advanced research applications. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, outlines a common synthetic application, and presents relevant experimental protocols.

Chemical Properties

2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable, isotopically labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this labeled form, all nine carbon atoms are replaced with the carbon-13 (¹³C) isotope, and all three nitrogen atoms are replaced with the nitrogen-15 (B135050) (¹⁵N) isotope. This labeling provides a distinct mass shift and makes it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies.

The key chemical properties of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and its common derivatives are summarized in the table below. Data for the unlabeled analogue is provided for comparison.

| Property | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-monophosphate (disodium salt) | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate (free acid) | Unlabeled 2'-Deoxycytidine |

| Molecular Formula | ¹³C₉H₁₃¹⁵N₃O₄[1] | ¹³C₉H₁₂¹⁵N₃Na₂O₇P[2][3] | ¹³C₉H₁₆¹⁵N₃O₁₃P₃[4] | C₉H₁₃N₃O₄[1][5][6] |

| Molecular Weight | 239.33 g/mol [1] | 363.08 g/mol [2][3] | 479.07 g/mol [4] | 227.2 g/mol [6][7] |

| Appearance | Solid | Solid[2] | Supplied as a solution in H₂O with Tris HCl buffer[4] | White powder[7] |

| Melting Point | Not specified; approx. 207-210 °C (unlabeled)[7] | Not specified | Not applicable (solution) | 207 - 210 °C[7] |

| Solubility (in water) | Not specified; >870 mg/mL (unlabeled)[7] | Soluble (supplied as a 100 mM solution)[3] | Soluble (supplied as a 100 mM solution)[4] | 870 mg/mL[7] |

| Storage Temperature | Refrigerated (+2°C to +8°C), desiccated, protected from light[5] | -20°C[2] | -20°C[4] | -20°C[6] |

| Isotopic Purity | Not specified | ≥98 atom %[2][3] | 98 atom % ¹³C, 98 atom % ¹⁵N[4] | Not applicable |

| Chemical Purity | Not specified | ≥95% (CP)[2][3] | 90% (CP)[4] | ≥98%[6] |

Synthesis of 2'-Deoxycytidine-¹³C₉,¹⁵N₃

Detailed, publicly available chemical synthesis protocols for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ are scarce, as the production of such highly labeled compounds is a complex, multi-step process typically performed by specialized commercial vendors. The general approach involves starting with simple, isotopically labeled precursors (e.g., ¹³C-glucose and ¹⁵N-ammonium salts) and employing a combination of microbial fermentation and chemical synthesis to build the labeled nucleoside.

While the de novo synthesis of the labeled nucleoside is proprietary, its application in the enzymatic synthesis of labeled DNA is well-documented and represents its primary use in research. The triphosphate form, dCTP-¹³C₉,¹⁵N₃, serves as a substrate for DNA polymerases to construct DNA strands that are uniformly labeled with ¹³C and ¹⁵N.

The following diagram illustrates the general workflow for the enzymatic synthesis of uniformly labeled DNA for use in applications like NMR spectroscopy.

Experimental Protocol: Enzymatic Synthesis of Uniformly ¹³C, ¹⁵N-Labeled DNA

This protocol is a representative method for producing uniformly ¹³C, ¹⁵N-labeled DNA oligonucleotides for structural studies by NMR, adapted from established procedures. This method utilizes the labeled deoxynucleoside triphosphate, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate, in conjunction with other labeled dNTPs.

Objective: To synthesize milligram quantities of a specific DNA oligonucleotide sequence with uniform ¹³C and ¹⁵N labeling for NMR analysis.

Materials:

-

Uniformly ¹³C, ¹⁵N-labeled dNTPs (dATP, dGTP, dTTP, and dCTP-¹³C₉,¹⁵N₃)

-

Unlabeled DNA template strand

-

Unlabeled DNA primer strand

-

Taq DNA Polymerase

-

10x ThermoPol Reaction Buffer (or equivalent)

-

Nuclease-free water

-

Mineral oil

-

Equipment for PCR (thermocycler), HPLC purification, and sample concentration.

Methodology:

-

Reaction Setup:

-

In a sterile microcentrifuge tube, combine the following reagents on ice:

-

10x Reaction Buffer: 1.0 mL

-

Unlabeled DNA Template (100 µM): 1.0 mL

-

Unlabeled DNA Primer (100 µM): 1.0 mL

-

Labeled dNTP mix (25 mM each): 1.6 mL

-

Nuclease-free water: 5.3 mL

-

Taq DNA Polymerase (5 units/µL): 100 µL

-

-

The total reaction volume is 10.0 mL.

-

Overlay the reaction mixture with mineral oil to prevent evaporation.

-

-

PCR Amplification:

-

Place the reaction tube in a thermocycler programmed with the following cycles:

-

Initial Denaturation: 95°C for 5 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 1 minute.

-

Annealing: 55°C (adjust based on primer Tₘ) for 1 minute.

-

Extension: 72°C for 1.5 minutes.

-

-

Final Extension: 72°C for 10 minutes.

-

Hold: 4°C.

-

-

-

Purification of Labeled DNA:

-

Following amplification, the desired labeled DNA product must be separated from the unlabeled template and primer, and unincorporated dNTPs.

-

Denaturing anion-exchange HPLC is a highly effective method for this purification.

-

The crude PCR product is injected onto an appropriate anion-exchange column.

-

A salt gradient (e.g., NaCl or LiClO₄ in a buffered mobile phase) is used to elute the DNA, separating the strands based on length and charge.

-

Fractions corresponding to the full-length, labeled DNA product are collected.

-

-

Desalting and Sample Preparation:

-

The purified, labeled DNA fractions are desalted using dialysis or a suitable size-exclusion column.

-

The desalted DNA is then lyophilized to a powder.

-

For NMR studies, the lyophilized DNA is re-dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).

-

This protocol results in a high yield of purified, uniformly ¹³C, ¹⁵N-labeled DNA suitable for advanced heteronuclear NMR experiments to determine its three-dimensional structure and dynamics.

Biological Role and Applications

2'-Deoxycytidine is a fundamental component of DNA. In biological systems, it is phosphorylated to form deoxycytidine monophosphate (dCMP), diphosphate (B83284) (dCDP), and triphosphate (dCTP). dCTP is the precursor that is directly incorporated into a growing DNA strand by DNA polymerases during DNA replication and repair.

The following diagram illustrates the phosphorylation pathway of 2'-deoxycytidine and its subsequent incorporation into DNA.

The primary application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is in the field of structural biology. By incorporating this and other labeled nucleosides into DNA (or RNA), researchers can utilize multi-dimensional NMR techniques to:

-

Determine the high-resolution three-dimensional structure of nucleic acids.

-

Study the dynamics of DNA and RNA molecules.

-

Investigate the interactions between nucleic acids and other molecules, such as proteins and small molecule drugs.

These studies are crucial for understanding fundamental biological processes and for the rational design of new therapeutic agents.

References

- 1. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.ca [promega.ca]

- 7. researchgate.net [researchgate.net]

Principle of Metabolic Labeling with Isotopic Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Metabolic Labeling

Metabolic labeling with isotopic nucleosides is a powerful technique to trace the synthesis, processing, turnover, and localization of nucleic acids (RNA and DNA) within a living system.[1][2] The fundamental principle involves introducing nucleosides containing stable isotopes, which are non-radioactive variants of atoms, into cells or organisms.[2][3] These labeled precursors are incorporated into newly synthesized nucleic acids during the natural cellular processes of transcription and replication.[1][4] This allows for the differentiation and quantification of nascent (newly synthesized) nucleic acids from the pre-existing pool.[1]

The most commonly used stable isotopes for labeling nucleosides are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[5][6] The key advantage of using stable isotopes is their safety, as they do not decay and emit radiation, making them suitable for a wide range of in vitro and in vivo studies, including those in humans.[2][7]

Once incorporated, the isotopically labeled nucleic acids can be detected and quantified using various analytical techniques, primarily mass spectrometry (MS) and next-generation sequencing (NGS).[3][8] Mass spectrometry distinguishes between labeled and unlabeled nucleic acids based on the mass difference conferred by the heavy isotopes.[3][8] Sequencing-based methods, often coupled with chemical modifications of non-canonical nucleoside analogs, allow for the transcriptome-wide analysis of RNA synthesis and decay.[9][10]

Key Applications in Research and Drug Development

Metabolic labeling with isotopic nucleosides has a broad range of applications, providing critical insights into cellular physiology and disease.[4]

-

Measuring RNA and DNA Dynamics : This technique is instrumental in determining the synthesis and degradation rates (turnover) of specific RNA transcripts and DNA.[1][11] Understanding these dynamics is crucial for studying gene expression regulation.[4]

-

Metabolic Flux Analysis : By tracing the path of isotopic labels from precursors like glucose into nucleosides, researchers can map and quantify the flow of metabolites through various biochemical pathways, including nucleotide synthesis.[1][8]

-

Drug Discovery and Development :

-

Target Identification and Validation : The effect of a drug candidate on nucleic acid synthesis and turnover can be precisely measured, helping to validate its mechanism of action.[4][7]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies : Isotopic labeling aids in tracking the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.[12][13]

-

Toxicity Assessment : The impact of compounds on cellular proliferation and nucleic acid metabolism can be assessed.[12]

-

-

Epitranscriptomics : The study of RNA modifications can be advanced by using labeled precursors to track the dynamics of these modifications.[4]

Experimental Workflow Overview

The general workflow for a metabolic labeling experiment involves several key steps, from introducing the isotopic label to analyzing the labeled nucleic acids.

Caption: A generalized workflow for metabolic labeling experiments.

Key Experimental Protocols

Pulse-Chase Labeling for Measuring RNA Turnover

Pulse-chase analysis is a classic method to determine the stability of RNA molecules.[14] Cells are first incubated for a short period (the "pulse") with a labeled nucleoside, which is incorporated into newly synthesized RNA.[14] The cells are then transferred to a medium containing an excess of the corresponding unlabeled nucleoside (the "chase"), which prevents further incorporation of the label.[14] By measuring the amount of labeled RNA remaining at different time points during the chase, the degradation rate (half-life) of the RNA can be calculated.[15]

Caption: The workflow of a pulse-chase experiment for RNA stability analysis.

Detailed Methodology:

-

Cell Culture: Plate cells at an appropriate density to ensure they are in the exponential growth phase during the experiment.

-

Pulse: Remove the standard culture medium and replace it with a medium containing the isotopic nucleoside (e.g., ¹³C-uridine or 4-thiouridine). The duration of the pulse should be optimized based on the transcription rate of the gene of interest.

-

Chase: After the pulse, quickly wash the cells with a pre-warmed medium to remove the labeled nucleoside. Then, add a chase medium containing a high concentration of the corresponding unlabeled nucleoside.

-

Sample Collection: Harvest cells at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

RNA Isolation and Analysis: Isolate total RNA from each time point. The amount of labeled RNA can be quantified using techniques like qRT-PCR, mass spectrometry, or sequencing.

Metabolic Labeling with 4-Thiouridine (4sU) followed by Sequencing (4sU-Seq)

4-thiouridine (4sU) is a non-canonical nucleoside analog that is readily incorporated into newly transcribed RNA in place of uridine.[16][17] The thiol group in 4sU allows for specific chemical modification, which can be used to distinguish and isolate nascent RNA.[18] In one common approach, the thiol group is biotinylated, enabling the purification of 4sU-labeled RNA using streptavidin-coated beads.[10][18] The purified nascent RNA can then be analyzed by high-throughput sequencing.

Detailed Methodology:

-

4sU Labeling: Add 4sU to the cell culture medium and incubate for a defined period. The labeling time can be varied to study different aspects of RNA metabolism.[16]

-

RNA Isolation: Extract total RNA from the cells using a standard protocol.

-

Biotinylation: React the isolated RNA with a biotinylating agent that specifically targets the thiol group of 4sU.

-

Purification of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated, newly transcribed RNA, separating it from the pre-existing, unlabeled RNA.[18]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified nascent RNA and the flow-through (pre-existing RNA) for subsequent analysis.

Another variation, known as SLAM-seq, involves alkylating the 4sU within the total RNA population.[9] During reverse transcription for sequencing library preparation, the alkylated 4sU is read as a cytosine instead of a thymine, introducing a specific T-to-C conversion in the sequencing data that marks the nascent transcripts.[9]

Quantitative Data Presentation

The quantitative data derived from metabolic labeling experiments are crucial for understanding the kinetics of nucleic acid metabolism. Below are tables summarizing typical quantitative parameters obtained from such studies.

Table 1: Comparison of Different Isotopic Labeling Approaches

| Labeling Strategy | Typical Precursor | Detection Method | Key Quantitative Output | Reference |

| Stable Isotope Labeling | ¹³C-Glucose, ¹⁵N-Ammonium Chloride | GC-MS, LC-MS/MS | Isotope enrichment, metabolic flux rates | [8],[19] |

| Non-canonical Nucleoside Analogs | 4-Thiouridine (4sU), 5-Ethynyluridine (EU) | Sequencing, Biotin-Streptavidin Purification | RNA synthesis and decay rates, transcript half-lives | [20],[21] |

| Pulse-Chase with Stable Isotopes | ¹³C-Uridine, ¹⁵N-Guanosine | LC-MS/MS | RNA half-lives, turnover rates | [22] |

Table 2: Representative RNA Half-lives Determined by Metabolic Labeling

| RNA Type | Organism/Cell Line | Measured Half-life | Method | Reference |

| mRNA (average) | Mouse embryonic stem cells | ~7 hours | 4sU-labeling and sequencing | [16] |

| c-myc mRNA | Human cells | ~20-30 minutes | Pulse-chase with 4sU | [17] |

| GAPDH mRNA | Human cells | >8 hours | 4sU-labeling and sequencing | [17] |

| Ribosomal RNA (rRNA) | E. coli | Very stable | ¹⁵N-labeling and MS | [23] |

Signaling Pathways and Logical Relationships

The central dogma of molecular biology provides the foundational framework for understanding how genetic information flows within a cell, a process that can be dissected using metabolic labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 7. metsol.com [metsol.com]

- 8. Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic labeling and recovery of nascent RNA to accurately quantify mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 14. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 18. youtube.com [youtube.com]

- 19. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Stable Isotopes in DNA Replication Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotopes in the study of DNA replication. From the foundational experiments that elucidated the semi-conservative nature of DNA replication to modern techniques for quantifying cell proliferation and tracing nucleotide metabolism, stable isotopes have proven to be an indispensable tool. This guide details the core principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in basic science and drug development.

The Cornerstone: The Meselson-Stahl Experiment

The groundbreaking experiment by Matthew Meselson and Franklin Stahl in 1958 provided the first direct evidence for the semi-conservative model of DNA replication.[1][2] By using a heavy isotope of nitrogen (¹⁵N), they were able to distinguish between parental and newly synthesized DNA strands.

Experimental Protocol: Meselson-Stahl

This experiment elegantly demonstrated that each new DNA molecule consists of one strand from the parent molecule and one newly synthesized strand.[1][2]

Objective: To determine the mechanism of DNA replication.

Materials:

-

Escherichia coli culture

-

Minimal medium containing ¹⁵NH₄Cl (heavy isotope of nitrogen)

-

Minimal medium containing ¹⁴NH₄Cl (light isotope of nitrogen)

-

Cesium chloride (CsCl) for density gradient centrifugation

-

Ultracentrifuge

Procedure:

-

Labeling with ¹⁵N: E. coli were cultured for several generations in a minimal medium where the sole nitrogen source was ¹⁵NH₄Cl.[3][4] This ensured that the DNA of the bacteria was labeled with the heavy isotope.

-

Shift to ¹⁴N Medium: The ¹⁵N-labeled bacteria were then transferred to a medium containing the lighter ¹⁴N isotope.[2][3]

-

Sample Collection: Samples of bacteria were collected at different time points, corresponding to successive rounds of DNA replication (e.g., after 20 minutes for the first generation and 40 minutes for the second generation in E. coli).[2]

-

DNA Extraction and Centrifugation: DNA was extracted from each sample and subjected to density gradient centrifugation using a cesium chloride (CsCl) solution.[1] The high-speed centrifugation creates a density gradient in the CsCl, and the DNA molecules migrate to the position where their density equals that of the CsCl.

-

Analysis: The position of the DNA bands in the centrifuge tube was determined by UV absorption.

Data Presentation: Expected Results of the Meselson-Stahl Experiment

| Generation | DNA Composition | Expected Band Position in CsCl Gradient |

| 0 (¹⁵N-labeled) | Both strands contain ¹⁵N | A single "heavy" band |

| 1 (after one replication in ¹⁴N) | One strand with ¹⁵N, one with ¹⁴N | A single "hybrid" band of intermediate density |

| 2 (after two replications in ¹⁴N) | Half hybrid, half light (both strands with ¹⁴N) | Two bands of equal intensity: one "hybrid" and one "light" |

Visualization: Meselson-Stahl Experimental Workflow

Modern Applications: Quantifying DNA Synthesis and Cell Proliferation

While the Meselson-Stahl experiment was qualitative, modern techniques utilize stable isotopes to provide quantitative data on DNA replication rates, which is a direct measure of cell proliferation. These methods are particularly valuable in fields like oncology, immunology, and drug development. The use of non-radioactive stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) offers a safer alternative to traditional methods that use radioactive isotopes like ³H-thymidine.

Stable Isotope Labeling with Glucose and Mass Spectrometry

A powerful contemporary method involves labeling the deoxyribose moiety of deoxynucleosides through the de novo nucleotide synthesis pathway using stable isotope-labeled glucose.

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [6,6-²H₂]glucose or [U-¹³C]glucose. This labeled glucose enters the pentose (B10789219) phosphate (B84403) pathway to form labeled ribose, a key component of nucleotides. The labeled nucleotides are then incorporated into newly synthesized DNA. The level of isotope enrichment in the DNA is subsequently measured by mass spectrometry, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: ¹³C-Glucose Labeling and GC-MS Analysis

Objective: To quantify the rate of new DNA synthesis in a cell population.

Materials:

-

Cell culture of interest

-

Culture medium

-

[U-¹³C]glucose (or another labeled precursor)

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Derivatization reagents (e.g., for GC-MS analysis)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Labeling: Cells are cultured in a medium where natural glucose is replaced with [U-¹³C]glucose for a specific duration.

-

DNA Extraction: Genomic DNA is isolated from the cells using a standard DNA extraction protocol.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.

-

Derivatization: The deoxynucleosides are chemically modified (derivatized) to make them volatile for GC-MS analysis.

-

GC-MS Analysis: The derivatized deoxynucleosides are separated by gas chromatography and analyzed by mass spectrometry to determine the ratio of labeled to unlabeled fragments.

-

Data Analysis: The fractional synthesis rate of DNA is calculated based on the isotopic enrichment of the deoxynucleosides and the precursor (labeled glucose in the medium).

Data Presentation: Quantitative Analysis of DNA Synthesis

| Parameter | Description | Typical Unit | Example Value (in vitro) |

| Isotope Enrichment | The percentage of the stable isotope in the DNA or its precursors. | Atom Percent Excess (APE) | 2-10% enrichment in deoxyadenosine (B7792050) after 24h |

| Fractional Synthesis Rate (FSR) | The fraction of the DNA pool that is newly synthesized per unit of time. | % per day | 5-50% per day, depending on cell type and conditions |

| Cell Proliferation Rate | The rate at which the cell population is expanding. | Doublings per day | 0.5-2.0 doublings per day |

Note: Example values are illustrative and can vary significantly based on the cell line, experimental conditions, and the specific stable isotope tracer used.

Visualization: Modern Stable Isotope Tracing Workflow

Tracing the Building Blocks: Nucleotide Metabolism

Stable isotopes are instrumental in tracing the metabolic pathways that provide the building blocks for DNA synthesis. By using labeled precursors like glucose, glutamine, or glycine, researchers can delineate the contributions of the de novo and salvage pathways to the nucleotide pool.

De Novo and Salvage Pathways

-

De Novo Synthesis: Nucleotides are synthesized from simple precursor molecules (amino acids, ribose-5-phosphate, CO₂, NH₃).

-

Salvage Pathway: Pre-formed bases and nucleosides are recycled to generate nucleotides.

Understanding the relative activity of these pathways is crucial, as many cancer therapies target the de novo synthesis pathway.

Visualization: De Novo Purine and Pyrimidine Synthesis Pathways

Conclusion

The application of stable isotopes in DNA replication studies has evolved from a tool to confirm a fundamental biological principle to a sophisticated method for quantitative analysis of cell dynamics and metabolism. For researchers, scientists, and drug development professionals, these techniques offer a safe, reliable, and powerful approach to investigate the intricacies of DNA synthesis, measure cell proliferation, and trace the metabolic pathways that fuel these processes. The continued development of mass spectrometry instrumentation and analytical software promises to further enhance the utility of stable isotopes in advancing our understanding of DNA replication in health and disease.

References

An In-Depth Technical Guide to the Incorporation of 2'-Deoxycytidine-13C9,15N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data analysis related to the incorporation of the stable isotope-labeled nucleoside, 2'-Deoxycytidine-13C9,15N3, into cellular DNA. This powerful research tool enables precise tracking and quantification of DNA synthesis, making it invaluable for studies in cell proliferation, DNA repair, and the development of novel therapeutics.

The Core Mechanism: The Nucleoside Salvage Pathway

The incorporation of exogenous this compound into a cell's DNA is primarily mediated by the nucleoside salvage pathway . This pathway is a crucial cellular process for recycling nucleosides and nucleobases from the degradation of DNA and RNA, providing an alternative to the energy-intensive de novo synthesis of nucleotides.[1]

The key steps involved in the incorporation of this compound are as follows:

-

Transport: The labeled deoxycytidine is transported across the cell membrane by specific nucleoside transporters.

-

Phosphorylation: Once inside the cell, the enzyme Deoxycytidine Kinase (dCK) catalyzes the first and rate-limiting step: the phosphorylation of this compound to this compound monophosphate (dCMP-13C9,15N3).

-

Further Phosphorylation: Subsequently, other cellular kinases, such as cytidylate kinase and nucleoside diphosphate (B83284) kinase, further phosphorylate dCMP-13C9,15N3 to its diphosphate (dCDP-13C9,15N3) and triphosphate (dCTP-13C9,15N3) forms, respectively.

-

DNA Incorporation: Finally, DNA polymerases utilize this compound triphosphate (dCTP-13C9,15N3) as a substrate for DNA synthesis, incorporating the labeled nucleoside into the newly synthesized DNA strand. It's important to note that deoxycytidine can also be salvaged into phospholipid precursors.[2]

Experimental Protocols

This section outlines the key experimental procedures for labeling cells with this compound, followed by DNA extraction, digestion, and preparation for mass spectrometry analysis.

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency in standard culture medium.

-

Labeling Medium Preparation: Prepare fresh culture medium supplemented with this compound. The final concentration of the labeled deoxycytidine should be empirically determined but typically ranges from 1 to 10 µM.

-

Labeling: Remove the standard culture medium and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period. The incubation time will depend on the cell doubling time and the desired level of incorporation. For actively dividing cells, a 24- to 48-hour incubation is often sufficient.

-

Cell Harvesting: After incubation, harvest the cells using standard methods (e.g., trypsinization for adherent cells or centrifugation for suspension cells). Wash the cell pellet with phosphate-buffered saline (PBS) to remove any residual labeling medium.

DNA Extraction and Purification

Numerous commercial kits are available for high-quality genomic DNA extraction. A general protocol is outlined below.

-

Cell Lysis: Lyse the harvested cells using a lysis buffer provided in a commercial DNA extraction kit or a standard buffer containing detergents and proteinase K.

-

DNA Purification: Purify the DNA from the cell lysate using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using silica-based spin columns, which are common in commercial kits.

-

RNA Removal: Treat the purified DNA with RNase A to remove any contaminating RNA.

-

Final Purification and Quantification: Perform a final purification step (e.g., ethanol precipitation) and resuspend the pure DNA in a suitable buffer (e.g., TE buffer). Quantify the DNA concentration using a spectrophotometer or a fluorometric method.

DNA Digestion to Nucleosides for Mass Spectrometry

To analyze the incorporation of this compound by mass spectrometry, the purified DNA must be digested into its constituent nucleosides.

-

Digestion Reaction Setup:

-

In a microcentrifuge tube, combine up to 1 µg of the purified DNA with a nuclease digestion master mix. A typical mix includes nuclease P1, phosphodiesterase I, and alkaline phosphatase in a suitable reaction buffer.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 to 24 hours. The optimal incubation time should be determined to ensure complete digestion of the DNA.

-

Sample Preparation for LC-MS/MS: Following digestion, the sample is typically ready for direct analysis by LC-MS/MS. If necessary, a cleanup step using a C18 solid-phase extraction cartridge can be performed to remove enzymes and other potential interferences.

Data Presentation and Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound incorporation into DNA.

Mass Spectrometry Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of both the unlabeled (natural abundance) and the labeled deoxycytidine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-Deoxycytidine (dC) | 228.1 | 112.1 |

| This compound | 240.1 | 124.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. The precursor ion corresponds to the [M+H]+ of the nucleoside, and the product ion corresponds to the protonated cytosine base after fragmentation.

Quantification of Incorporation

The percentage of incorporation can be calculated by comparing the peak areas of the labeled and unlabeled deoxycytidine.

% Incorporation = [Peak Area (Labeled dC) / (Peak Area (Labeled dC) + Peak Area (Unlabeled dC))] x 100

This calculation provides a direct measure of the extent of new DNA synthesis that has occurred during the labeling period.

Expected Quantitative Data

While specific quantitative data for this compound is not extensively published, based on similar stable isotope labeling studies, researchers can expect to see clear separation of the labeled and unlabeled nucleosides in the mass chromatogram. The degree of incorporation will be dependent on the cell type, its proliferation rate, and the experimental conditions. For rapidly dividing cancer cell lines, significant incorporation (e.g., 10-50% or higher) can be expected after 24-48 hours of labeling. It is important to also consider the potential for incorporation of the labeled deoxycytidine into RNA, although this is generally less extensive than into DNA.

Conclusion

The use of this compound provides a robust and precise method for investigating DNA synthesis and metabolism. By following the outlined experimental protocols and utilizing sensitive LC-MS/MS analysis, researchers can gain valuable insights into fundamental cellular processes and the mechanisms of action of novel therapeutic agents. The ability to directly quantify the incorporation of a specific DNA precursor makes this a superior technique for a wide range of applications in biomedical research and drug development.

References

- 1. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Heavy Isotope-Labeled Nucleosides for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of heavy isotope-labeled nucleosides in in vivo research. It covers the core principles, experimental methodologies, data analysis, and applications of this powerful technique for studying nucleic acid dynamics, cell proliferation, and drug development.

Introduction to Heavy Isotope Labeling in In Vivo Systems

Stable, non-radioactive heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful tracers to monitor the metabolic fate of molecules within a living organism. When incorporated into nucleosides, the building blocks of DNA and RNA, these isotopes allow for the precise and quantitative measurement of dynamic biological processes. Unlike radioactive isotopes, they are safe for use in human studies and do not perturb the biological processes being measured.[1]

The core principle involves introducing a heavy isotope-labeled precursor into the system and tracking its incorporation into newly synthesized DNA and RNA. This provides a direct measure of the rate of synthesis, and by extension, processes like cell division and nucleic acid turnover. The primary analytical methods for detecting and quantifying the incorporated heavy isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Nucleotide Metabolism: The Foundation of Isotope Incorporation

Understanding how cells synthesize nucleotides is critical to designing and interpreting in vivo labeling studies. Cells utilize two primary pathways for nucleotide production: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules like amino acids, carbon dioxide, and formate.[4] It is an energy-intensive process that is particularly active in proliferating cells. Administered precursors like heavy water (²H₂O) or labeled glucose provide isotopes that are incorporated into the ribose or deoxyribose sugar moieties of nucleosides during de novo synthesis.[5][6]

-

Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the breakdown of DNA and RNA.[7][8] It is a more energy-efficient process and is crucial in tissues that have limited or no de novo synthesis capabilities.[7] When labeled nucleosides (e.g., ¹⁵N-thymidine) are administered, they are primarily utilized through the salvage pathway.[9]

Recent in vivo research has highlighted that both pathways contribute significantly to maintaining nucleotide pools in both normal tissues and tumors, with adenine (B156593) and inosine (B1671953) being particularly effective circulating precursors for the salvage pathway.[10]

Below are diagrams illustrating the simplified de novo and salvage pathways for purine (B94841) and pyrimidine (B1678525) nucleotides.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. De novo synthesis - Wikipedia [en.wikipedia.org]

- 5. Measurement in vivo of proliferation rates of slow turnover cells by 2H2O labeling of the deoxyribose moiety of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 10. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Stable Isotope Labeling of Nucleic Acids for Researchers and Drug Development Professionals

An in-depth exploration of the principles, methodologies, and applications of stable isotope labeling in the study of DNA and RNA.

Stable isotope labeling has emerged as an indispensable tool in the field of nucleic acid research, providing unprecedented insights into the structure, dynamics, and function of DNA and RNA. By replacing naturally abundant light isotopes with their heavier, non-radioactive counterparts (such as ²H, ¹³C, and ¹⁵N), researchers can "tag" and trace nucleic acids within complex biological systems. This technical guide provides a thorough overview of the core principles, experimental protocols, and key applications of stable isotope labeling for nucleic acids, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of heavy isotopes into nucleic acids, which can then be detected and distinguished from their unlabeled counterparts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This "molecular tagging" allows for the detailed investigation of a wide range of biological processes, including DNA replication, transcription, RNA folding, and protein-nucleic acid interactions.[1]

The most commonly used stable isotopes in nucleic acid research are:

-

Carbon-13 (¹³C): A heavy isotope of carbon used to label the ribose sugar and nucleobases.

-

Nitrogen-15 (¹⁵N): A heavy isotope of nitrogen primarily incorporated into the nitrogenous bases of nucleic acids.

-

Deuterium (²H or D): A heavy isotope of hydrogen that can be used to label various positions, often to simplify NMR spectra.[1]

These isotopes are non-radioactive, making them safe for in vivo studies and providing long-term stability for experimental analysis.[1]

Methodologies for Stable Isotope Labeling

There are three primary strategies for introducing stable isotopes into nucleic acids: metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis. The choice of method depends on the specific research question, the desired labeling pattern (uniform or site-specific), and the required yield of the labeled nucleic acid.

Metabolic Labeling

In metabolic labeling, living cells or organisms are cultured in a medium where the primary sources of carbon and/or nitrogen are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C-glucose and ¹⁵NH₄Cl).[2] As the cells grow and divide, these heavy isotopes are incorporated into the biomolecules, including DNA and RNA. This approach is particularly useful for studying nucleic acid metabolism and dynamics within a cellular context.[3]

| Parameter | Organism/Cell Line | Isotope(s) | Incorporation Efficiency | Reference |

| Protein Labeling | Escherichia coli | ¹³C, ¹⁵N | 98-100% | [2] |

| Protein Labeling | CRBPII in E. coli | ¹³C, ¹⁵N | ~93% | [4] |

| DNA Labeling | HeLa Cells | ¹³C (from U-¹³C₆-glucose) | ~97% (carbon from glucose) | [5] |

| RNA and DNA Labeling | Human Cell Lines | Not specified | >95% within 7 days | [6] |

In Vitro Enzymatic Synthesis

Enzymatic synthesis, primarily through in vitro transcription, is a widely used method for producing large quantities of isotope-labeled RNA for structural studies by NMR.[7] This technique utilizes bacteriophage RNA polymerases (e.g., T7, T3, or SP6) to transcribe a DNA template into RNA in the presence of ¹³C- and/or ¹⁵N-labeled ribonucleoside triphosphates (NTPs).[6][7] Labeled DNA can be synthesized using DNA polymerases with labeled deoxyribonucleoside triphosphates (dNTPs).[7]

| Product | Method | Isotope(s) | Yield | Reference |

| Labeled NTPs | From E. coli grown on ¹³C-glucose | ¹³C | 180 µmoles per gram of glucose | [8][9] |

| Segmentally Labeled RNA | T4 DNA ligase-mediated ligation | ¹⁵N | ~18-54% | [10] |

| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-UTP and -CTP | Chemo-enzymatic synthesis | ¹³C, ¹⁵N | 90% and 95%, respectively | [11] |

Chemical Synthesis

Chemical synthesis, particularly solid-phase phosphoramidite (B1245037) chemistry, allows for the precise, site-specific incorporation of stable isotopes into DNA and RNA oligonucleotides.[12][13] This method is ideal for creating custom-labeled probes with specific modifications and for studying the effects of labeling at particular atomic positions. While powerful for short sequences, the yield of chemical synthesis decreases with increasing oligonucleotide length.[14]

| Product | Method | Coupling Efficiency | Reference |

| Oligonucleotides | Phosphoramidite method | >98% per cycle | [15] |

| Oligonucleotides | H-Phosphonate method | 94-95% per cycle | [15] |

Experimental Protocols

Protocol for Metabolic Labeling of RNA in Cell Culture

This protocol is adapted for labeling RNA in human cell lines for analysis by NAIL-MS (Nucleic Acid Isotope Labeling coupled Mass Spectrometry).

Materials:

-

Human cell line of interest (e.g., HEK293)

-

Appropriate cell culture medium (e.g., DMEM) lacking the components to be labeled

-

Stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-amino acids)

-

Standard cell culture reagents and equipment

-

RNA extraction kit

Procedure:

-

Cell Culture Preparation: Grow the chosen cell line under standard conditions to the desired confluency.

-

Medium Exchange: Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Labeling Medium Addition: Add the pre-warmed labeling medium containing the stable isotope precursors.

-

Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve high incorporation. For many human cell lines, >95% labeling can be achieved within 7 days.[6]

-

Harvesting: After the labeling period, harvest the cells by trypsinization or scraping.

-

RNA Extraction: Extract total RNA from the labeled cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Downstream Analysis: The labeled RNA is now ready for analysis by mass spectrometry or other techniques.

Protocol for In Vitro Transcription of ¹³C/¹⁵N-Labeled RNA

This protocol describes the synthesis of uniformly labeled RNA for NMR studies.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

¹³C/¹⁵N-labeled NTPs (ATP, CTP, GTP, UTP)

-

Transcription buffer (40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT)

-

RNase inhibitor

-

DNase I

-

Purification system (e.g., HPLC, PAGE)

Procedure:

-

Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, DTT, spermidine, ¹³C/¹⁵N-labeled NTPs, DNA template, and T7 RNA polymerase.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

-

RNA Precipitation: Precipitate the RNA by adding ethanol (B145695) and a salt (e.g., sodium acetate) and incubating at -20°C.

-

Purification: Pellet the RNA by centrifugation, wash with 70% ethanol, and air dry. Resuspend the RNA in an appropriate buffer. Further purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification and Storage: Quantify the yield of the labeled RNA and store it at -80°C.

Protocol for Chemical Synthesis of Site-Specifically Labeled DNA

This protocol outlines the general steps for solid-phase synthesis of a DNA oligonucleotide with a site-specific label.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support with the first nucleoside attached

-

Standard phosphoramidites (A, C, G, T)

-

Isotope-labeled phosphoramidite

-

Activator (e.g., tetrazole)

-

Capping, oxidation, and detritylation reagents

-

Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesis Initiation: The synthesis begins with the first nucleoside attached to the CPG support.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

-

Coupling: The next phosphoramidite in the sequence (either standard or isotope-labeled) is activated and coupled to the 5'-hydroxyl of the previous nucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support, and all protecting groups are removed.

-

Purification: The final product is purified by HPLC or PAGE to remove any truncated sequences.

Applications and Workflows

Stable isotope labeling of nucleic acids has a broad range of applications in molecular biology and drug development.

Structural Biology

NMR spectroscopy of ¹³C- and ¹⁵N-labeled RNA and DNA provides detailed structural information at atomic resolution.[7] Isotope labeling helps to overcome the spectral overlap that is common in the NMR spectra of large nucleic acids, enabling the determination of their three-dimensional structures and the study of their conformational dynamics.[10][11]

Metabolic Flux Analysis

By tracing the incorporation of stable isotopes from metabolic precursors into nucleotides, researchers can quantify the activity of nucleotide biosynthesis and salvage pathways.[3][16] This metabolic flux analysis is crucial for understanding cellular metabolism in normal and disease states, such as cancer.[17]

DNA Replication and Repair

Stable isotope labeling can be used to measure the rates of DNA synthesis and cell proliferation.[12] This has significant applications in cancer research and in studying the efficacy of anti-proliferative drugs. Additionally, it can be used to study DNA repair mechanisms by monitoring the incorporation of labeled nucleotides during the repair process.[1]

RNA Dynamics and Modification

Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) is a powerful technique for studying the dynamics of RNA modifications.[6][7] By labeling newly synthesized RNA, NAIL-MS can distinguish between pre-existing and new transcripts, allowing for the analysis of the kinetics of RNA modification and demodification.[6][7]

Protein-Nucleic Acid Interactions

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used proteomic technique that can be adapted to study protein-nucleic acid interactions.[15] By comparing the proteins that co-purify with a specific RNA from cells grown in "light" versus "heavy" isotope-containing media, specific binding partners can be identified and quantified.[15][18]

Visualizing Workflows and Pathways

Conclusion

Stable isotope labeling is a versatile and powerful technology that has revolutionized our ability to study nucleic acids. From elucidating the intricate three-dimensional structures of RNA to quantifying the dynamics of DNA replication and repair, the applications of this technique continue to expand. For researchers and drug development professionals, a thorough understanding of the principles and methodologies of stable isotope labeling is essential for designing and interpreting experiments that can unlock new insights into the fundamental processes of life and pave the way for novel therapeutic interventions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.ca [promega.ca]

- 5. Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling [jstage.jst.go.jp]

- 6. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 7. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 17. Frontiers | Targeting energy, nucleotide, and DNA synthesis in cancer [frontiersin.org]

- 18. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2'-Deoxycytidine-¹³C₉,¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 2'-Deoxycytidine-¹³C₉,¹⁵N₃, a stable isotope-labeled nucleoside analog. Due to the limited availability of specific safety data for this isotopically labeled compound, this document extrapolates information from the parent compound, 2'-Deoxycytidine (B1670253), and its other analogs. Standard laboratory precautions for handling chemicals with unknown toxicological properties should always be observed.

Hazard Identification and Toxicological Profile

While 2'-Deoxycytidine and its labeled forms are generally not classified as hazardous substances, comprehensive toxicological studies for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ are not publicly available. Therefore, it should be handled with the care afforded to all research chemicals with unknown toxicological properties.

Potential routes of exposure include inhalation, ingestion, and skin or eye contact. Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract. Some analogs of deoxycytidine have been shown to cause myelosuppression and intestinal toxicity at high doses in animal studies.

Note: The toxicological properties of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ have not been thoroughly investigated.

Physical and Chemical Properties

A summary of the known physical and chemical properties of the parent compound, 2'-Deoxycytidine, is provided below. These properties are expected to be very similar for the isotopically labeled analogue.

| Property | Value |

| Molecular Formula | C₉H₁₃N₃O₄ |

| Molecular Weight | 227.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 209-211 °C |

| Solubility | Soluble in water and DMSO |

| Storage Temperature | -20°C or as recommended by the supplier |

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling 2'-Deoxycytidine-¹³C₉,¹⁵N₃.

| Precaution | Guideline |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Wear a laboratory coat and ensure skin is not exposed. |

| Respiratory Protection | If handling as a powder and dust formation is likely, use a NIOSH-approved respirator. |

First Aid Measures

In the event of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Guideline |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendation, which is typically -20°C. Protect from light. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance. |

Metabolic Pathway of 2'-Deoxycytidine

2'-Deoxycytidine is a fundamental component of DNA and is metabolized through the nucleoside salvage pathway. This pathway recycles nucleosides from the degradation of DNA and RNA. The isotopically labeled 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is expected to follow the same metabolic route, making it an excellent tracer for studying DNA synthesis and repair.

Caption: Deoxycytidine Salvage Pathway.

Representative Experimental Protocol: Quantitation of DNA Metabolism using LC-MS/MS

2'-Deoxycytidine-¹³C₉,¹⁵N₃ is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is invaluable for studying DNA metabolism, damage, and repair.

Objective

To quantify the levels of 2'-deoxycytidine in a biological sample (e.g., cultured cells or tissue) to assess DNA synthesis or damage.

Materials

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

DNA extraction kit

-

2'-Deoxycytidine-¹³C₉,¹⁵N₃ (as internal standard)

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS grade water, acetonitrile (B52724), and formic acid

-

LC-MS/MS system with a suitable C18 column

Methodology

Caption: LC-MS/MS Experimental Workflow.

Step-by-Step Procedure:

-

DNA Extraction: Isolate genomic DNA from the biological sample using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the extracted DNA.

-

Internal Standard Spiking: To a known amount of extracted DNA, add a precise amount of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ to serve as an internal standard for quantification.

-

Enzymatic Digestion: Digest the DNA sample to its constituent nucleosides by adding an enzymatic cocktail (e.g., nuclease P1 and alkaline phosphatase) and incubating at the optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours).

-

Sample Cleanup: After digestion, centrifuge the sample to pellet any undigested material and proteins. Collect the supernatant containing the nucleosides.

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the parent and fragment ions of both unlabeled 2'-deoxycytidine and the ¹³C₉,¹⁵N₃-labeled internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled 2'-deoxycytidine) and the internal standard (2'-Deoxycytidine-¹³C₉,¹⁵N₃).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled 2'-deoxycytidine and a fixed concentration of the internal standard.

-

This technical guide provides a foundational understanding of the safety, handling, and application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃. Researchers should always consult the specific safety data sheet provided by the supplier and adhere to their institution's safety protocols.

Natural abundance of 13C and 15N in biological samples

An In-Depth Technical Guide to the Natural Abundance of ¹³C and ¹⁵N in Biological Samples

The elements carbon (C) and nitrogen (N) are fundamental building blocks of life. Each exists in nature as a mixture of stable isotopes. For carbon, the two stable isotopes are ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). For nitrogen, the stable isotopes are ¹⁴N (approximately 99.6%) and ¹⁵N (approximately 0.4%). While these light/heavy isotopes are chemically identical, their slight mass difference causes them to behave differently in kinetic processes, leading to isotopic fractionation.

This guide explores the principles of natural ¹³C and ¹⁵N abundance, the analytical methods used for their measurement, and their applications for researchers, scientists, and drug development professionals. The analysis of natural variations in these isotopes provides a powerful tool to trace metabolic pathways, reconstruct diets, and understand ecosystem processes.

Core Principles: The Delta (δ) Notation and Isotopic Fractionation

The subtle variations in isotopic composition are measured using Isotope Ratio Mass Spectrometry (IRMS). Results are expressed in delta (δ) notation in parts per thousand (per mil, ‰), which represents the deviation of a sample's isotopic ratio from that of an international standard.[1]

The formula for calculating delta values is:

δX (‰) = [(R_sample / R_standard) - 1] * 1000

Where:

-

X is the heavy isotope (¹³C or ¹⁵N).

-

R_sample is the ratio of the heavy to light isotope (e.g., ¹³C/¹²C) in the sample.

-

R_standard is the corresponding ratio in the international standard.

The internationally accepted standards are Vienna Pee Dee Belemnite (VPDB) for carbon and atmospheric air (AIR) for nitrogen.[2][3][4][5]

Isotopic Fractionation is the process that alters the relative abundance of isotopes during physical, chemical, or biological processes. Lighter isotopes (¹²C, ¹⁴N) have lower bond energies and tend to react faster, leading to products that are "depleted" in the heavier isotope and residual substrates that are "enriched". This predictable fractionation is the foundation of stable isotope analysis in biological systems.[6][7]

Analysis of ¹³C and ¹⁵N: Experimental Protocol

The primary technique for measuring natural abundance of ¹³C and ¹⁵N is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS).[4][8] For compound-specific analysis, Gas Chromatography-Combustion-IRMS (GC-C-IRMS) is employed.[2][9][10]

Detailed Methodology: EA-IRMS

A typical workflow for bulk tissue analysis involves the following steps:

-

Sample Preparation:

-

Homogenization: Solid samples (e.g., tissues, cells) are freeze-dried to remove water and then ground into a fine, homogenous powder.

-

Lipid Removal: Lipids are often depleted in ¹³C compared to proteins and carbohydrates. For studies focusing on protein metabolism, lipids are removed via solvent extraction (e.g., using a 2:1 chloroform:methanol solution).

-

Encapsulation: A precise mass of the dried, homogenized sample (typically 0.5-1.0 mg) is weighed into a small tin capsule.[4]

-

-

Combustion and Reduction:

-

The tin capsule is dropped into a combustion reactor heated to over 1000°C.[8] The tin catalyzes a flash combustion in the presence of oxygen.

-

All carbon and nitrogen in the sample are quantitatively converted to CO₂, N₂, and NOx gases.

-

These gases then pass through a reduction furnace (typically packed with copper wires at ~650°C) to convert NOx to N₂ gas.[8]

-

-

Gas Separation and Analysis:

-

The resulting CO₂ and N₂ gases are separated using a gas chromatography column.[8]

-

The purified gases are introduced sequentially into the ion source of the mass spectrometer in a continuous flow of helium carrier gas.[4]

-

The IRMS measures the ratios of ¹³C/¹²C (as mass-to-charge ratios 45/44 for CO₂) and ¹⁵N/¹⁴N (as mass-to-charge ratios 29/28 for N₂).

-

-

Calibration and Data Correction:

-

To ensure accuracy and comparability, samples are analyzed alongside well-characterized international and in-house reference materials (e.g., USGS40, USGS41, IAEA-600).[2][3][8][11]

-

The raw data is corrected for instrument drift, linearity, and size effects based on the measurements of these standards.[4] The final δ¹³C and δ¹⁵N values are reported relative to VPDB and AIR, respectively.[4]

-

Natural Abundance of ¹³C in Biological Systems

The primary driver of δ¹³C variation at the base of most food webs is photosynthesis.

-

C3 vs. C4 Photosynthesis: Plants are broadly categorized into two groups based on their photosynthetic pathway, which results in distinct δ¹³C values.[1]

-

C3 Plants (e.g., wheat, rice, potatoes, trees) discriminate more against ¹³C, resulting in more negative δ¹³C values.

-

C4 Plants (e.g., corn, sugarcane, sorghum) are less discriminatory, leading to less negative δ¹³C values.[1]

-

This fundamental difference allows researchers to trace the ultimate carbon sources through an ecosystem or diet. For example, an animal's tissues will reflect the δ¹³C value of the C3 or C4 plants it consumes, with a slight enrichment of ~1‰.

Applications in Metabolism and Disease

Metabolic processes can also alter δ¹³C values. For instance, lipids are typically depleted in ¹³C relative to proteins and carbohydrates from the same diet due to fractionation during pyruvate (B1213749) dehydrogenase activity.[12] Recent studies have shown that cancerous tissues can be enriched in ¹³C compared to adjacent healthy tissue.[1][12] This enrichment may be linked to changes in lipid metabolism and anaplerotic pathways, offering a potential avenue for metabolic research in drug development.[1][12]

Table 1: Typical δ¹³C Values in Biological Materials

| Sample Type | Photosynthetic Pathway | Typical δ¹³C Value (‰ vs. VPDB) | References |

| C3 Plants (Beets, Potato) | C3 | -22 to -30 | [1] |

| C4 Plants (Corn, Sugarcane) | C4 | -10 to -14 | [1] |

| Marine Algae | - | -18 to -22 | |

| Animal Muscle (C3 Diet) | - | -24 to -26 | |

| Animal Muscle (C4 Diet) | - | -10 to -12 | |

| Animal Lipids | - | Depleted by 2-5‰ relative to diet | [6] |

| Human Tumor Tissue | - | Enriched by ~3‰ relative to adjacent tissue | [1] |

Natural Abundance of ¹⁵N in Biological Systems

The δ¹⁵N value of a consumer is primarily determined by its diet. During metabolic processing of nitrogen-containing compounds (primarily proteins), the lighter ¹⁴N is preferentially excreted (e.g., in urea), while the heavier ¹⁵N is retained and incorporated into tissues. This results in a stepwise enrichment in ¹⁵N with each increase in trophic level.

-

Trophic Enrichment: On average, an organism is enriched in ¹⁵N by 3-5‰ relative to its food source. This predictable enrichment allows scientists to determine an organism's position in the food web.[6]

Applications in Diet and Nitrogen Cycling

Because different sources of nitrogen (e.g., plant-based proteins vs. fish meal) can have distinct δ¹⁵N signatures, this analysis is a powerful tool for tracing the origin of dietary protein.[6] In soil science, the microbial biomass is consistently found to be enriched in ¹⁵N relative to the total soil nitrogen, providing insights into nitrogen cycling and soil organic matter formation.[13][14] Furthermore, different tissues within an animal can have varying δ¹⁵N values, often related to their protein content and metabolic turnover rate. For example, tissues with higher protein content tend to have higher δ¹⁵N values.[6]

Table 2: Typical δ¹⁵N Values in Biological Materials

| Sample Type | Trophic Level | Typical δ¹⁵N Value (‰ vs. AIR) | References |

| N₂-Fixing Plants | Producer | ~0 | |

| Terrestrial Plants (non-fixing) | Producer | 0 to 5 | |

| Herbivores | Primary Consumer | 3 to 8 | |

| Carnivores | Secondary/Tertiary Consumer | 6 to 15+ | |

| Soil Microbial Biomass | Decomposer | Enriched by ~3.2‰ relative to total soil N | [13][14] |

| Fish Muscle | Varies | 3.8 to 11.1 (diet dependent) | [6] |

| Bivalve Gills | Filter Feeder | ~4.05 | [15] |

| Bivalve Muscle | Filter Feeder | ~3.51 | [15] |

Applications in Research and Drug Development

The analysis of natural ¹³C and ¹⁵N abundance is a versatile tool with broad applications:

-

Ecological Research: Tracing energy flow, defining food web structures, and studying animal migration patterns.

-

Environmental Science: Identifying sources of pollution and tracking the fate of nutrients in ecosystems.

-

Metabolic Research: Probing metabolic shifts in disease states, such as cancer, where changes in nutrient utilization lead to isotopic shifts in tumor biomass.[1][12] This can provide insights into pathway dysregulation without the need for isotopic tracers.

-

Drug Development: While less direct, understanding baseline metabolic fluxes through natural abundance can inform the design of studies using isotopically labeled compounds. It can also be used to assess the metabolic impact of a therapeutic agent by observing shifts in the natural isotopic composition of various tissues or biofluids. Furthermore, natural abundance 2D NMR techniques are emerging for characterizing the higher-order structure of protein therapeutics.[16][17]

Conclusion

The measurement of natural ¹³C and ¹⁵N abundance provides a powerful, integrated signal of metabolic and ecological processes. By leveraging the principles of isotopic fractionation, researchers can gain deep insights into the flow of carbon and nitrogen through biological systems. From defining the diet of an organism to identifying metabolic reprogramming in cancer cells, stable isotope analysis is an indispensable tool for scientists in a wide range of disciplines, including drug discovery and development.

References

- 1. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. Instrument method [isotope.ucsc.edu]

- 5. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Isotope fractionation and 13C enrichment in soil profiles during the decomposition of soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 9. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two new organic reference materials for delta13C and delta15N measurements and a new value for the delta13C of NBS 22 oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 13C and 15N natural abundance of the soil microbial biomass – Ecoss [ecoss.nau.edu]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Application of Natural Isotopic Abundance 1H-13C- and 1H-15N-Correlated Two-Dimensional NMR for Evaluation of the Structure of Protein Therapeutics | NIST [nist.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in Cell Culture for DNA Synthesis Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a non-radioactive, heavy-isotope-labeled nucleoside used to study DNA synthesis and cell proliferation. When introduced into cell culture media, it is taken up by cells and incorporated into newly synthesized DNA. The heavy isotopes (¹³C and ¹⁵N) act as tracers that can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise measurement of DNA replication rates and the study of cellular responses to various stimuli, including drug candidates.

This document provides detailed protocols for the application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in cell culture, from labeling of cells to the analysis of labeled DNA.

Key Applications

-

Measurement of DNA Synthesis Rates: Quantify the rate of new DNA synthesis as an indicator of cell proliferation.

-

Metabolic Flux Analysis: Trace the pathways of nucleoside metabolism and DNA synthesis.[1][2]

-

Drug Efficacy Studies: Evaluate the effect of cytotoxic or cytostatic drugs on DNA replication in cancer cells and other disease models.

-

Biomarker Discovery: Identify changes in DNA synthesis rates that may serve as biomarkers for disease progression or drug response.

Experimental Workflow Overview

The overall experimental workflow for using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in cell culture involves several key stages:

Caption: A high-level overview of the experimental workflow.

Experimental Protocols

Cell Culture and Labeling with 2'-Deoxycytidine-¹³C₉,¹⁵N₃

This protocol describes the metabolic labeling of mammalian cells in culture. The optimal concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and the incubation time should be empirically determined for each cell line and experimental condition.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

2'-Deoxycytidine-¹³C₉,¹⁵N₃ (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell counting solution (e.g., Trypan blue)

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃. A starting concentration in the range of 1-10 µM is recommended, but this may need to be optimized.

-

Labeling:

-

For adherent cells, remove the existing medium and wash the cells once with sterile PBS. Add the prepared labeling medium.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the labeling medium.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired duration. The incubation time can range from a few hours to several cell cycles, depending on the experimental goals. For studies measuring DNA synthesis rates, a 24-hour incubation is a common starting point.

-

Cell Harvesting:

-

Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

-

Suspension cells: Collect the cells directly by centrifugation.

-

-

Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and Trypan blue exclusion.

-

Cell Pellet Storage: Wash the cell pellet twice with ice-cold PBS and store at -80°C until DNA extraction.

Genomic DNA Extraction

This protocol outlines a standard procedure for extracting high-quality genomic DNA from cultured cells. Commercial kits are also widely available and can be used according to the manufacturer's instructions.

Materials:

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)

-

Proteinase K

-

RNase A

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (B1210297), pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Cell Lysis: Resuspend the cell pellet in cell lysis buffer and add Proteinase K. Incubate at 55°C overnight with gentle agitation.

-

RNase Treatment: Add RNase A to the lysate and incubate at 37°C for 1 hour.

-